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Introduction
Sofnobrutinib (AS-0871) is a highly selective, orally active, non-covalent inhibitor of Bruton's

tyrosine kinase (BTK).[1] BTK is a critical non-receptor tyrosine kinase in the signaling

pathways of B-cell receptors (BCR) and Fc receptors (FcεR and FcγR), playing a crucial role in

the activation and maturation of various immune cells, including B-cells, mast cells, and

basophils.[2][3] By preferentially binding to the unactivated conformation of BTK,

Sofnobrutinib effectively blocks downstream signaling, leading to the inhibition of

inflammatory mediator release and B-cell activation.[1][2] This mechanism of action makes

Sofnobrutinib a promising therapeutic candidate for the treatment of autoimmune and

inflammatory diseases.[2][4]

These application notes provide detailed protocols for a suite of cell-based assays to evaluate

the in vitro efficacy of Sofnobrutinib, from direct target engagement to cellular functional

responses.

BTK Signaling Pathway and Inhibition by
Sofnobrutinib
The activation of B-cells via the BCR or mast cells and basophils via the FcεRI receptor

initiates a signaling cascade heavily dependent on BTK. Upon receptor engagement, BTK is
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recruited to the plasma membrane and phosphorylated, leading to its activation. Activated BTK

then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which

ultimately results in calcium mobilization, activation of transcription factors like NF-κB, and

subsequent cellular responses such as proliferation, survival, and release of inflammatory

mediators. Sofnobrutinib, as a non-covalent inhibitor, reversibly binds to BTK and prevents its

activation, thereby halting this signaling cascade.
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Caption: BTK signaling pathway and point of inhibition by Sofnobrutinib.

Data Presentation: In Vitro Efficacy of Sofnobrutinib
The following tables summarize the quantitative data on the inhibitory activity of Sofnobrutinib
from various in vitro assays.

Table 1: Biochemical Inhibition of BTK by Sofnobrutinib

Target Enzyme Assay Type IC50 (nM)

Unactivated BTK Biochemical 0.39[1]

Activated BTK Biochemical 4.2[1]

Table 2: Cell-Based Functional Inhibition by Sofnobrutinib
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Assay Type Cell Type Stimulation Readout
IC50
(ng/mL)

IC50 (nM)*

Basophil

Activation

Human

Whole Blood
anti-IgE

CD63

Upregulation

54.06 -

57.01[4][5]

~108.4 -

114.4

B-Cell

Activation

Human

Whole Blood
anti-IgD

CD69

Upregulation
187.21[4][5] ~375.5

*Calculated using a molecular weight of 498.53 g/mol for Sofnobrutinib.

Experimental Protocols
Application I: Biochemical BTK Kinase Inhibition Assay
(TR-FRET)
This assay quantitatively measures the ability of Sofnobrutinib to inhibit BTK enzymatic

activity in a purified system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) is a robust method for this purpose.
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Caption: Workflow for a TR-FRET based BTK kinase inhibition assay.
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Protocol:

Reagent Preparation:

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01%

Brij-35).

Prepare a stock solution of Sofnobrutinib in 100% DMSO. Create a serial dilution series

in kinase buffer.

Dilute recombinant human BTK enzyme and a suitable substrate (e.g., a biotinylated

peptide) in kinase buffer.

Prepare an ATP solution in kinase buffer at a concentration close to the Kₘ for BTK.

Prepare a detection solution containing a Europium-labeled anti-phosphotyrosine antibody

and Streptavidin-Allophycocyanin (SA-APC) in TR-FRET dilution buffer.

Assay Procedure:

Add 5 µL of the Sofnobrutinib serial dilutions or vehicle control (DMSO in kinase buffer)

to the wells of a low-volume 384-well plate.

Add 5 µL of the BTK enzyme/substrate mixture to each well.

Incubate the plate for 15-30 minutes at room temperature to allow for compound binding to

the enzyme.

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

Incubate the plate for 60 minutes at room temperature.

Stop the reaction by adding 10 µL of the detection solution.

Incubate for an additional 30-60 minutes at room temperature, protected from light.

Data Acquisition and Analysis:
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Read the plate on a TR-FRET-compatible plate reader, measuring emission at two

wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Determine the percent inhibition for each Sofnobrutinib concentration relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the Sofnobrutinib concentration and fit

the data to a four-parameter logistic model to determine the IC₅₀ value.

Application II: Basophil Activation Assay (Flow
Cytometry)
This whole-blood assay measures the inhibitory effect of Sofnobrutinib on IgE-mediated

basophil activation by quantifying the upregulation of the degranulation marker CD63.
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Caption: Workflow for a flow cytometry-based basophil activation assay.
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Protocol:

Reagent Preparation:

Collect fresh human whole blood in heparin-containing tubes.

Prepare a serial dilution of Sofnobrutinib in a suitable buffer (e.g., RPMI 1640).

Prepare a stimulating agent, such as anti-IgE antibody.

Prepare a staining cocktail of fluorescently labeled antibodies (e.g., anti-CD63-PE, anti-

IgE-FITC, anti-HLA-DR-PerCP to exclude other cells).

Assay Procedure:

In a 96-well plate, add 10 µL of the Sofnobrutinib dilutions or vehicle control to each well.

Add 90 µL of fresh whole blood to each well and mix gently.

Pre-incubate for 15-30 minutes at 37°C.

Add 10 µL of the stimulating agent (anti-IgE) to the appropriate wells. Include unstimulated

(buffer only) and positive controls (stimulant only).

Incubate for 20-30 minutes at 37°C in a 5% CO₂ incubator.

Stop the reaction by placing the plate on ice.

Add 20 µL of the antibody staining cocktail to each well.

Incubate for 20-30 minutes at 4°C in the dark.

Lyse red blood cells using a commercial lysing solution according to the manufacturer's

protocol.

Wash the remaining cells with a suitable buffer (e.g., PBS with 2% FBS).

Resuspend the cell pellet in buffer for flow cytometry analysis.
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Data Acquisition and Analysis:

Acquire samples on a flow cytometer.

Gate on the basophil population (e.g., IgE-positive, side scatter-low, and HLA-DR-

negative).

Quantify the percentage of CD63-positive basophils or the median fluorescence intensity

(MFI) of CD63.

Calculate the percent inhibition of basophil activation for each Sofnobrutinib
concentration and determine the IC₅₀ value.

Application III: B-Cell Activation Assay (Flow Cytometry)
This assay assesses the ability of Sofnobrutinib to inhibit BCR-mediated B-cell activation by

measuring the upregulation of the early activation marker CD69.

Protocol:

Cell Preparation:

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using

density gradient centrifugation (e.g., Ficoll-Paque).

Alternatively, whole blood can be used, similar to the basophil activation assay.

Assay Procedure:

Seed PBMCs or whole blood in a 96-well plate.

Add serial dilutions of Sofnobrutinib or vehicle control and pre-incubate for 1-2 hours at

37°C.

Stimulate the cells with an anti-IgD antibody or another BCR-crosslinking agent.

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
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Harvest the cells and stain with a cocktail of fluorescently labeled antibodies, such as anti-

CD19-APC (to identify B-cells) and anti-CD69-PE.

If using whole blood, lyse red blood cells.

Wash the cells and resuspend in buffer for flow cytometry.

Data Acquisition and Analysis:

Acquire samples on a flow cytometer.

Gate on the lymphocyte population based on forward and side scatter, then on the B-cell

population (CD19-positive).

Determine the percentage of CD69-positive B-cells or the MFI of CD69.

Calculate the percent inhibition of B-cell activation for each Sofnobrutinib concentration

and determine the IC₅₀ value.[2]

Summary
The described assays provide a robust framework for characterizing the efficacy of

Sofnobrutinib. The biochemical assay confirms direct target engagement and potency, while

the cell-based functional assays in whole blood provide a more physiologically relevant

assessment of the compound's ability to inhibit key immune cell responses. These protocols

can be adapted for screening and lead optimization in the development of BTK inhibitors for

inflammatory and autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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